REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH3:13])[C:3]=1[C:14]#[N:15].S(=O)(=O)(O)[OH:17]>>[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH3:13])[C:3]=1[C:14]([NH2:15])=[O:17]
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Name
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|
Quantity
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30 g
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Type
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reactant
|
Smiles
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NC1=C(C(=NN1C1=CC=CC=C1)C)C#N
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting solution was stirred overnight at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 100-mL 3-necked round-bottom flask, was placed
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Type
|
CUSTOM
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Details
|
at 10° C
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Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of water/ice (100 mL)
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Type
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FILTRATION
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Details
|
The solids were collected by filtration
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C(=NN1C1=CC=CC=C1)C)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |